N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide
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Description
The compound contains several functional groups including a benzodiazole, a benzothiophene, and a pyridine. These are all aromatic systems, which means they are likely to contribute to the compound’s stability and may influence its reactivity .
Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may exhibit pi stacking, a type of intermolecular interaction that could influence its physical and chemical properties. The chlorine atom on the pyridine ring is an electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, which might influence its solubility in different solvents .Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-17-10-9-12(11-23-17)20(27)26-21-18(13-5-1-4-8-16(13)28-21)19-24-14-6-2-3-7-15(14)25-19/h2-3,6-7,9-11H,1,4-5,8H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMOLCVPJYXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide |
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